molecular formula C14H13FN2O3 B2861463 (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid CAS No. 1820580-26-4

(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B2861463
CAS No.: 1820580-26-4
M. Wt: 276.267
InChI Key: YMMKNFMTCXHMIM-GXFFZTMASA-N
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Description

This compound is a chiral oxolane (tetrahydrofuran) derivative featuring a 2-fluorophenyl-substituted pyrazole ring at the 4-position and a carboxylic acid group at the 3-position.

Properties

IUPAC Name

(2S,3S)-2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMKNFMTCXHMIM-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound's structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is C12H12FN3O3. Its molecular weight is approximately 253.24 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological activity.

PropertyValue
Molecular FormulaC12H12FN3O3
Molecular Weight253.24 g/mol
IUPAC Name(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
SMILESCC@HC1=C(N=N1)C(C=C(C=C1)F)C(C(=O)O)=O

The biological activity of (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation.

Anti-inflammatory Effects

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, the pyrazole ring has been associated with the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. The specific effects of (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid on various cancer cell lines are currently under investigation.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

  • Study on COX Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly inhibited COX-2 activity, leading to reduced inflammation in animal models .
  • Anticancer Assessment : In vitro studies showed that a structurally similar compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
  • Pharmacokinetics : Research indicated favorable pharmacokinetic properties for pyrazole derivatives, including good absorption and metabolic stability .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Substituent (Pyrazole) Fluorine Position Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Fluorophenyl (4-yl) Ortho (2S,3S) ~286.33* High electronegativity, chiral purity
Compound A (Enamine Ltd) 4-Fluorophenyl (5-yl) Para rac-(2R,3R) 286.33 Racemic, potential intermediate
Compound B (CymitQuimica) Methyl (4-yl) N/A (2S,3S) ~224.26 Hydrophobic, lab-scale synthesis
Compound C (Biosynth) Propan-2-yl (4-yl) N/A Trans 224.26 Lipophilic, discontinued commercial
Compound D (SY204081) Propan-2-yl (5-yl) N/A (2S,3S) Not specified Hydrochloride salt, enhanced solubility
Compound E (PubChem) Phenyl (4-yl) N/A (2S,3S) ~252.27 Fluorine-free, reference standard

*Molecular weight inferred from analogs in .

Research Findings and Implications

  • Fluorine Positioning : Ortho-fluorine in the target compound may enhance binding affinity in receptor models compared to para-substituted analogs (e.g., Compound A) due to optimized steric and electronic effects .
  • Stereochemical Impact : The (2S,3S) configuration likely confers distinct pharmacological profiles compared to racemic mixtures (e.g., Compound A), as enantiopurity often correlates with target specificity .
  • Salt Forms : Hydrochloride derivatives (e.g., Compound D) demonstrate the importance of salt formation in improving pharmacokinetic properties, though this is absent in the target compound’s current data .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, and how does stereochemistry influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a fluorophenyl pyrazole precursor with an oxolane-carboxylic acid intermediate. Key steps include:

  • Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group to the pyrazole ring .
  • Chiral resolution (e.g., chiral HPLC or enzymatic methods) to isolate the (2S,3S) enantiomer, as stereochemistry significantly impacts biological activity .
  • Carboxylic acid activation (e.g., using EDCI/HOBt) for ring closure or functionalization .
    • Critical Factors : Solvent polarity (e.g., DMF vs. THF) and temperature control during coupling reactions to minimize racemization .

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodology :

  • X-ray crystallography for definitive confirmation of the (2S,3S) configuration .
  • Chiral HPLC with a cellulose-based column to resolve enantiomers and assess purity (>98% enantiomeric excess) .
  • Optical rotation measurements compared to literature values for preliminary verification .

Q. What analytical techniques are optimal for characterizing impurities in this compound?

  • Methodology :

  • LC-MS/MS to detect trace impurities (e.g., epimers or unreacted intermediates) .
  • 1H/13C NMR with COSY and HSQC to assign stereospecific signals and identify regioisomers .
  • Thermogravimetric analysis (TGA) to assess stability under storage conditions .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence biological activity compared to other aryl groups (e.g., chlorophenyl or methylpyrazole)?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like 4-chlorophenyl or 3-methylpyrazole and compare potency in assays (e.g., enzyme inhibition). Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .
    • Key Finding : The 2-fluorophenyl group improves metabolic stability compared to bulkier substituents, as shown in comparative pharmacokinetic studies .

Q. How can contradictory data in reported biological activities be resolved?

  • Methodology :

  • Meta-analysis of published datasets to identify variables (e.g., cell lines, assay conditions) causing discrepancies .
  • Reproducibility Testing : Validate results across multiple labs using standardized protocols (e.g., identical buffer systems and incubation times).
  • Epimer Analysis : Check for co-eluting stereoisomers in bioactive samples via chiral chromatography, as minor impurities can skew results .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?

  • Methodology :

  • Protecting Group Selection : Use Fmoc or Boc groups to stabilize the stereocenter during amide bond formation .
  • Low-Temperature Reactions : Conduct acylations at −20°C to slow racemization kinetics .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect chiral integrity during synthesis .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and cytochrome P450 interactions .
  • Quantum Mechanics (QM) Calculations : Analyze electron density maps to optimize hydrogen bonding with targets while reducing off-target effects .

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